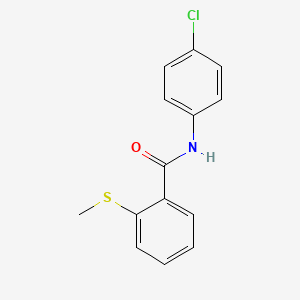

![molecular formula C24H23NO5S B2812692 5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide CAS No. 863452-58-8](/img/structure/B2812692.png)

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

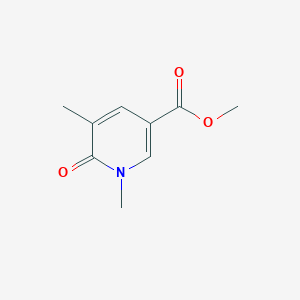

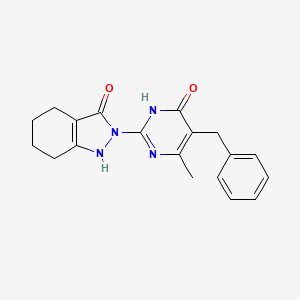

The compound is a derivative of benzo[b][1,4]thiazepin-4(5H)-one, which is a seven-membered heterocyclic compound containing a nitrogen and a sulfur atom. The compound also has a benzyl group attached to the 5-position and a 3,4-dimethoxyphenyl group attached to the 2-position .

Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a seven-membered ring with alternating single and double bonds, consistent with the aromatic nature of the thiazepinone core. The benzyl and 3,4-dimethoxyphenyl groups would be expected to project out from this core .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-donating methoxy groups on the phenyl ring, and the electron-withdrawing nature of the thiazepinone core .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy groups could increase its solubility in organic solvents .Scientific Research Applications

Synthesis and Reactivity

The synthesis of benzo[b][1,4]thiazepine derivatives involves novel routes and reactions, emphasizing the flexibility of these compounds in chemical synthesis. For example, methods for the ring contraction of benzo[f][1,2,5]thiadiazepine 1,1-dioxides to form 4H-benzo[b][1,4]thiazine 1,1-dioxides under mild conditions demonstrate the ability to manipulate the core structure, leading to compounds with significant pharmacological relevance (Fülöpová et al., 2015). Additionally, solid-phase synthesis techniques have been developed for 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides, illustrating the efficiency of creating these compounds with diverse functional groups, which can be crucial for drug discovery (Trapani et al., 2016).

Potential Medicinal Applications

Several studies have focused on the potential medicinal applications of benzo[b][1,4]thiazepine derivatives, highlighting their biological and pharmacological activities. The synthesis and evaluation of these compounds for antimicrobial activities indicate that they could serve as templates for the development of new antibacterial and antifungal agents, showcasing the relevance of this chemical class in medicinal chemistry (Kumar et al., 2013).

Advanced Synthetic Applications

Research has also explored advanced synthetic applications of these compounds, including photochemical reactions and the use of specific functional groups for the generation of complex heterocyclic structures. The photochemical ring-expansion reactions of 1,2-benzisothiazolinones, leading to dibenzo[b,f][1,4]thiazepin-11(10H)-ones, demonstrate the intricate reactivity patterns that can be leveraged to create novel heterocyclic compounds with potential utility across various scientific domains (Kamigata et al., 1985).

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-benzyl-2-(3,4-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1λ6,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO5S/c1-29-20-13-12-18(14-21(20)30-2)23-15-24(26)25(16-17-8-4-3-5-9-17)19-10-6-7-11-22(19)31(23,27)28/h3-14,23H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVIZEYBKCKKKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-2-(3,4-dimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-Dimethyl-1-[4-(4-propan-2-ylpiperazin-1-yl)benzoyl]piperidine-2-carbonitrile](/img/structure/B2812610.png)

![2-(2-Formyl-5-methoxyphenoxy)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2812624.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812625.png)

![(2Z)-N-(4-chlorophenyl)-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2812630.png)